Bicyclomycin
Overview
Description
Bicyclomycin is a clinically-relevant DKP antibiotic that is the first and only member in a class known to target the bacterial transcription termination factor Rho . It is biosynthesized by Streptomyces cinnamoneus DSM 41675 .
Synthesis Analysis
Bicyclomycin is derived from cyclo-(l-isoleucyl-l-leucyl) and has an unusual and highly oxidized bicyclic structure that is formed by an ether bridge between the hydroxylated terminal carbon atom of the isoleucine lateral chain and the alpha carbon of the leucine in the diketopiperazine ring . The construction of in-frame deletion mutants in the biosynthetic gene cluster allowed for the accumulation and identification of biosynthetic intermediates .Molecular Structure Analysis
Bicyclomycin is structurally characterized by a core cyclo (l-Ile-l-Leu) 2,5-diketopiperazine (DKP) that is extensively oxidized . The molecular structure of Bicyclomycin has been elucidated by X-ray diffraction analysis .Chemical Reactions Analysis
The identification of Bicyclomycin was confirmed by LC/MS analysis . Liquid chromatography-tandem mass spectrometry (LC-MS 2) analysis of cultures of the resulting strains yielded a peak of m/z 285.11 not present in the control strains .Physical And Chemical Properties Analysis
Bicyclomycin is a crystalline, colorless, water-soluble, and weakly basic substance that is soluble in methanol, and sparingly in ethanol, is practically insoluble in most organic solvents, and is unstable in alkaline solution .Scientific Research Applications
Mode of Action and Target
Bicyclomycin is a unique antibiotic known for its activity against a broad spectrum of Gram-negative bacteria and some Gram-positive bacteria like Micrococcus luteus. This antibiotic exhibits a novel mechanism of action by targeting the rho transcription termination factor in Escherichia coli. Rho protein is crucial for the expression of many gene products in E. coli and other Gram-negative bacteria. Bicyclomycin acts as the only known selective inhibitor of rho, disrupting the rho molecular machinery, leading to toxic effects on cells by causing the overproduction of proteins not normally expressed constitutively (Kohn & Widger, 2005).
Biosynthesis and Gene Clusters
The biosynthesis of bicyclomycin is primarily associated with Streptomyces cinnamoneus DSM 41675. The bicyclomycin biosynthetic gene cluster has been identified, revealing the involvement of a cyclodipeptide synthase for the core synthesis and oxidative modifications by various enzymes including dioxygenases and a cytochrome P450 monooxygenase. This discovery enables the engineered production of new bicyclomycin derivatives and highlights the pathway's occurrence in diverse bacteria, including Pseudomonas aeruginosa (Vior et al., 2018).
Biochemical Studies and Probes
Biochemical studies have explored bicyclomycin's interaction with rho. Bicyclomycin fluorescent probes (BFP) have been developed for binding studies, providing insights into the drug-rho interaction. These studies demonstrated that bicyclomycin and its analogs bind to the same active site in rho protein. Such research has significantly contributed to understanding the antibiotic's mode of action at a molecular level (Brogan, Widger, & Kohn, 2003).
Structural and Functional Insights
Further structural and functional studies on bicyclomycin have been conducted to understand its interaction with rho. This includes the development of various bicyclomycin derivatives and their inhibitory activities in biochemical assays. Such research provides a deeper understanding of the structural constraints necessary for retaining rho inhibitory activity and contributes to the development of more effective bicyclomycin-based antibiotics (Vincent et al., 2001).
Lethal Synergy and Reviving Old Antibiotics
Research has also been conducted on the potential for lethal synergy involving bicyclomycin. This approach, focusing on reviving old antibiotics, explores the combination of bicyclomycin with other bacteriostatic inhibitors of gene expression, resulting in enhanced killing of various Gram-negative pathogens. Such studies emphasize the potential of bicyclomycin in combination therapies for treating infections (Malik et al., 2014).
Future Directions
Recently, two groups in the United States and China independently employed a genome mining strategy to elucidate the fascinating DKP biosynthetic pathway to Bicyclomycin, a clinically promising antibiotic with a fascinating chemical structure . This opens up new research opportunities in their discovery and engineering .
properties
IUPAC Name |
(1S,6R)-6-hydroxy-5-methylidene-1-[(1S,2S)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUDXEYYJPOSNE-VKZDFBPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H]([C@@]12C(=O)N[C@@](C(=C)CCO1)(C(=O)N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicozamycin | |
CAS RN |
38129-37-2 | |
Record name | Bicyclomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38129-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicozamycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038129372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicozamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICOZAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03U9E2P82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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